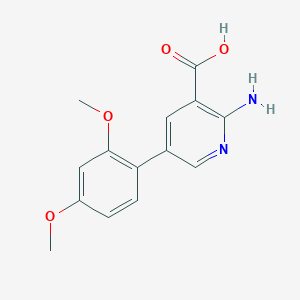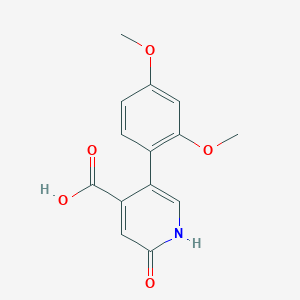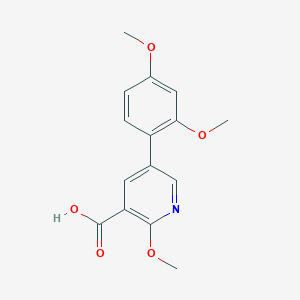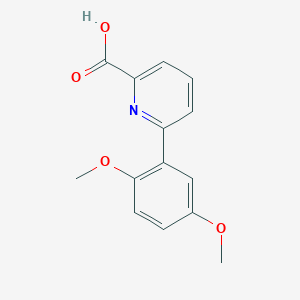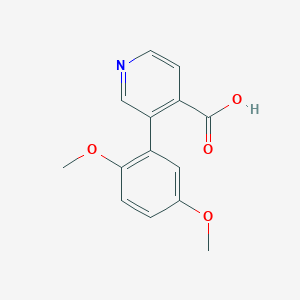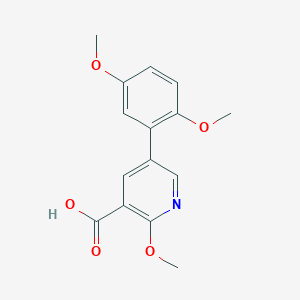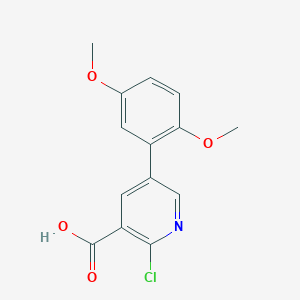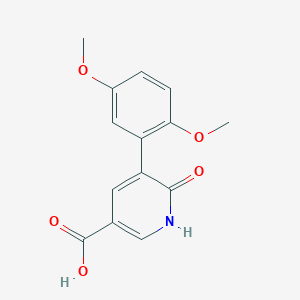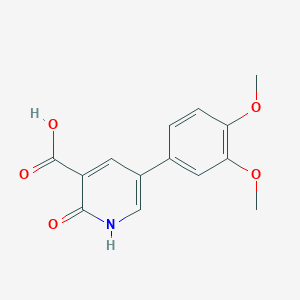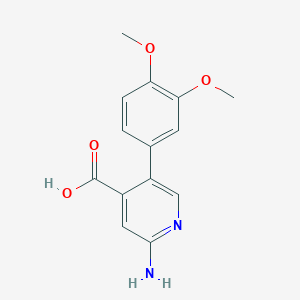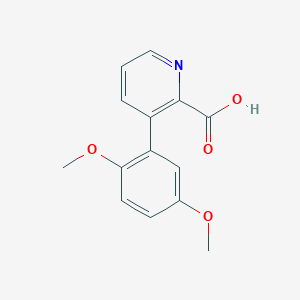
3-(2,5-Dimethoxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethoxyphenyl)picolinic acid (DMPPA) is an organic compound that has been widely studied due to its versatile range of applications in scientific research. It is a white crystalline solid, with a molecular weight of 206.25 g/mol, and a melting point of 159-161°C. DMPPA is a derivative of picolinic acid, which is a naturally occurring molecule found in plants, fungi, and bacteria. It has a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a number of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The exact mechanism of action of 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% is not completely understood, but it is believed to work by inhibiting the growth of microorganisms, by interfering with their cell wall synthesis and metabolism. It is also believed to have a role in the regulation of the immune system, by modulating the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, by interfering with their cell wall synthesis and metabolism. It has also been shown to have anti-inflammatory effects, by modulating the production of cytokines and other inflammatory mediators. In addition, 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been shown to have anti-cancer effects, by inhibiting the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive, and can be synthesized easily from commercially available compounds. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and so must be used in organic solvents. It is also toxic in large doses, and so must be handled with care.
Orientations Futures
There are a number of potential future directions for research into 3-(2,5-Dimethoxyphenyl)picolinic acid, 95%. These include further studies into its antimicrobial, antifungal, and anti-inflammatory properties, and its potential use as an anti-cancer agent. Additionally, further studies into its mechanism of action and biochemical and physiological effects are needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals, heterocyclic compounds, and other compounds would be beneficial.
Méthodes De Synthèse
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 2,5-dimethoxyphenol and picolinic acid, using a catalytic amount of sodium hydroxide. The reaction is carried out at reflux temperature for 1-2 hours, and yields a white crystalline solid.
Applications De Recherche Scientifique
3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely studied for its various applications in scientific research. It has been used in the synthesis of various compounds, such as 2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is an important intermediate in the synthesis of pharmaceuticals. It has also been used in the synthesis of other compounds, such as 5-amino-2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is a useful intermediate in the synthesis of antifungal agents. 3-(2,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the synthesis of various heterocyclic compounds, such as 2,5-dimethoxyphenyl-3-hydroxy-4-pyridinecarboxylic acid, which is a useful intermediate in the synthesis of anti-inflammatory agents.
Propriétés
IUPAC Name |
3-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-12(19-2)11(8-9)10-4-3-7-15-13(10)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCEKKSJPJSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


